2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
The compound “2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is likely a boronic ester derivative. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzaldehyde group (an aromatic ring with a formyl group), a fluorine atom at the 2-position of the aromatic ring, and a tetramethyl-1,3,2-dioxaborolane group at the 6-position .Chemical Reactions Analysis
As a boronic ester, this compound would be expected to participate in Suzuki-Miyaura cross-coupling reactions. These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .Scientific Research Applications
Synthesis and Crystal Structure Analysis : 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, as part of a class of boric acid ester intermediates, has been synthesized through multi-step reactions. The structural integrity and conformation of these compounds have been verified using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Further, density functional theory (DFT) has been used for molecular structure calculations, revealing consistency between DFT-optimized structures and X-ray diffraction measurements. This highlights the compound's stable conformation and potential in structural analysis and material design (Huang et al., 2021), (Huang et al., 2021).
Deboration Reaction and Sensing Applications : The compound has been utilized in crafting organic thin-film fluorescence probes, significantly enhancing deboration velocity when exposed to H2O2 vapor. This rapid response, coupled with a remarkably low detection limit, positions these derivatives as potential candidates for detecting peroxide-based explosives and other applications requiring sensitive detection of reactive species (Fu et al., 2016).
Chemical Synthesis and Catalysis : The compound serves as a pivotal intermediate in Pd-catalyzed borylation reactions, offering an effective method for synthesizing arenes. This method proves particularly beneficial for aryl bromides bearing sulfonyl groups, showcasing the compound's versatility in facilitating complex chemical transformations (Takagi & Yamakawa, 2013).
Biological Applications : Notably, derivatives of this compound have exhibited significant antifungal and moderate antibacterial activity, marking them as potential candidates for developing new antimicrobial agents. Such activities broaden the compound's applicability beyond mere chemical synthesis, venturing into the realm of biologically active substances (Irving et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDUBXLKNQBIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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